molecular formula C18H23N3O5S B2472545 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide CAS No. 897611-46-0

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Cat. No. B2472545
CAS RN: 897611-46-0
M. Wt: 393.46
InChI Key: GDBXVFKZIAHZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives have been studied for their potential therapeutic effects .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) and acetylcholinesterase (AChE) . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a key role in nerve signal transmission .

Mode of Action

This compound acts as a ligand for alpha1-adrenergic receptors, showing affinity in the range from 22 nM to 250 nM . It binds to these receptors, leading to their activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders . Additionally, it has been found to be a potential acetylcholinesterase inhibitor (AChEI), which means it can prevent the breakdown of acetylcholine, thereby increasing central cholinergic neurotransmission .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can ameliorate the alterations induced by neurotoxic agents .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The compound’s action results in significant alterations in the short-term memory and anxiety levels in animal models, which were improved after treatment . It also attenuated the neurotoxic effects of certain agents as shown by the improvement in performance in behavioral tests and in lowering AChE activity .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBXVFKZIAHZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.